4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Substituents: The butyl group, chlorine atom, and fluorophenylmethoxy group can be introduced through various substitution reactions. For example, the butyl group can be introduced via alkylation, the chlorine atom via halogenation, and the fluorophenylmethoxy group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom and fluorophenylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
4-BUTYL-6-CHLORO-7-[(2-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
4-BUTYL-6-CHLORO-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the fluorophenyl group, which may result in different chemical and biological properties.
4-BUTYL-6-CHLORO-7-[(2-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
4-BUTYL-6-CHLORO-7-[(2-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Contains a methoxyphenyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAZQWTKAMLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.